
4-(2-Bromo-5-hydroxybenzyl)morpholine
Overview
Description
4-(2-Bromo-5-hydroxybenzyl)morpholine is a chemical compound with the CAS Number: 937636-52-7 . It has a molecular weight of 272.14 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-3-(4-morpholinylmethyl)phenol . The InChI code for this compound is 1S/C11H14BrNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.14 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Antioxidant Activity
Bromophenols, including derivatives similar to 4-(2-Bromo-5-hydroxybenzyl)morpholine, have been studied for their antioxidant activity. For instance, bromophenols isolated from red algae demonstrated significant cellular antioxidant effects in various assays, suggesting their potential application in pharmaceuticals as natural antioxidants (Olsen et al., 2013); (Li et al., 2011); (Çetinkaya et al., 2012).
Photolabile Protecting Groups
A derivative of brominated hydroxyquinoline, which is structurally related to 4-(2-Bromo-5-hydroxybenzyl)morpholine, has been synthesized and utilized as a photolabile protecting group for carboxylic acids. This derivative shows high efficiency and sensitivity for multiphoton-induced photolysis, indicating its potential use in biochemical research (Fedoryak & Dore, 2002).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of morpholine derivatives and their biological evaluations. For instance, the synthesis of various morpholine derivatives, including those structurally related to 4-(2-Bromo-5-hydroxybenzyl)morpholine, has been investigated for potential applications in medicinal chemistry and as biological agents (Jagodziński et al., 2000); (Aziz‐ur‐Rehman et al., 2016).
Molluscicidal Agents
A study synthesized a compound incorporating a morpholine moiety, which is conceptually similar to 4-(2-Bromo-5-hydroxybenzyl)morpholine, and evaluated its effectiveness as a molluscicidal agent. This research provides insight into the potential use of such compounds in controlling mollusc populations (Duan et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWDNECCSCAZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-hydroxybenzyl)morpholine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

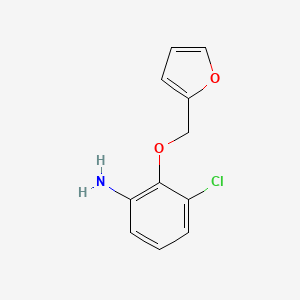
![[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3169585.png)
![2-(3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169592.png)
![2-(3-Cyclopropyl-6-(p-tolyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169605.png)
![2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169612.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169633.png)

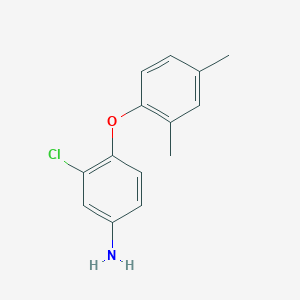
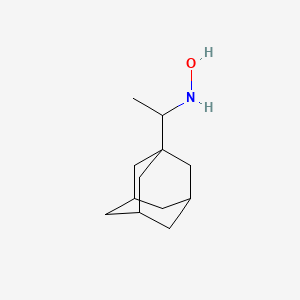

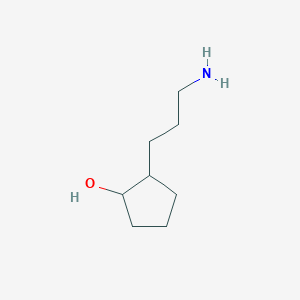
![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)
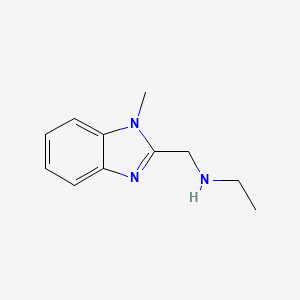
![N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B3169690.png)